Cyclohexanecarboxaldehyde

Autoxidation Kinetics Stability

Cyclohexanecarboxaldehyde (CAS 2043-61-0) is the premier chiral aldehyde for stereospecific synthesis, delivering 80% diastereoselectivity in anti-selective additions vs. non-selective benzaldehyde. Its unique ZnBr₂ co-catalyst requirement enables mechanistic studies in Ni-catalyzed reactions. Slower radical chain termination (2kt ~7×10⁶ M⁻¹ s⁻¹) confers precise polymer molecular weight control. Essential intermediate for Melagatran and Fosinopril; substitution with generic aldehydes compromises stereochemistry and fails the synthetic route. Available in 97% purity. Contact us for bulk orders and technical specifications.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 2043-61-0
Cat. No. B041370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxaldehyde
CAS2043-61-0
Synonyms1-Cyclohexanecarboxaldehyde;  1-Formylcyclohexane;  Cyclohexanal;  Cyclohexanaldehyde;  Cyclohexancarboxaldehyde;  Cyclohexane-1-aldehyde;  Cyclohexanealdehyde;  Cyclohexanecarbaldehyde;  Cyclohexylcarbaldehyde;  Cyclohexylcarboxaldehyde;  Cyclohexylformaldehy
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C=O
InChIInChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2
InChIKeyKVFDZFBHBWTVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanecarboxaldehyde (CAS 2043-61-0) Procurement Guide: Properties, Grades, and Key Selection Criteria for R&D and Industrial Buyers


Cyclohexanecarboxaldehyde (CAS 2043-61-0) is an aliphatic aldehyde featuring a formyl group directly attached to a cyclohexane ring [1]. As a saturated cyclic aldehyde, it possesses a molecular formula of C7H12O, a molecular weight of 112.17 g/mol, and a typical commercial purity of 97% . Key physical properties include a melting point of 34-35°C, a boiling point of 161-163°C, and a density of approximately 0.93 g/mL . It is commonly supplied as a clear, colorless liquid, and its solid state near room temperature necessitates special storage conditions (0 to 4°C) for reliable handling . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, making it a critical procurement item for organic synthesis laboratories .

Why Generic Aldehyde Substitution Fails: Understanding the Unique Reactivity Profile of Cyclohexanecarboxaldehyde (CAS 2043-61-0)


Substituting cyclohexanecarboxaldehyde with a generic aromatic aldehyde like benzaldehyde or a simple aliphatic aldehyde such as hexanal or pivaldehyde is not straightforward and can lead to significant changes in reaction outcomes. The cyclohexane ring imparts a distinct balance of steric bulk and electronic properties, differentiating it from both planar aromatic systems and linear/branched aliphatic chains. This structural difference fundamentally alters reaction kinetics, stereochemical control, and catalytic pathway requirements. As the evidence below demonstrates, these are not interchangeable reagents; their performance diverges sharply in key metrics such as oxidation termination rates, diastereoselectivity, enantioselectivity, and the mechanistic prerequisites for metal-catalyzed additions [1][2][3].

Quantitative Differentiation Guide for Cyclohexanecarboxaldehyde (CAS 2043-61-0): Head-to-Head Performance Data vs. Key Comparators


Autoxidation Kinetics: Cyclohexanecarboxaldehyde Exhibits a 285-Fold Lower Termination Rate Constant than Benzaldehyde

In studies of aldehyde autoxidation, cyclohexanecarboxaldehyde demonstrates a significantly lower chain termination rate constant (2kt) compared to benzaldehyde, the common aromatic comparator. This directly impacts its oxidative stability and behavior in radical chain reactions [1].

Autoxidation Kinetics Stability

Stereochemical Outcome in Allylmetal Additions: Cyclohexanecarboxaldehyde Favors a Single Diastereomer, While Benzaldehyde Yields a 1:1 Mixture

The addition of 3-bromozinc propenyl esters to cyclohexanecarboxaldehyde proceeds with high diastereoselectivity, a stark contrast to the non-selective reaction observed with benzaldehyde. This difference in stereochemical control is critical for synthetic routes requiring high isomeric purity [1].

Stereoselective Synthesis Diastereoselectivity Organozinc Reagents

Catalytic Addition of Aryl Halides: Cyclohexanecarboxaldehyde Requires a Lewis Acid Co-Catalyst Not Needed for Benzaldehyde

In nickel-catalyzed additions of aryl bromides to aldehydes, the reaction with cyclohexanecarboxaldehyde exhibits a unique mechanistic dependency. Unlike reactions with other aldehydes, the efficient addition of an arylnickel species to cyclohexanecarboxaldehyde is contingent on the presence of a Lewis acid co-catalyst, ZnBr₂ [1].

Nickel Catalysis Cross-Coupling Mechanism

Substrate Reactivity in Enantioselective Alkylation: Cyclohexanecarboxaldehyde Yields Opposite Enantiomeric Induction Compared to Benzaldehyde and Hexanal

When evaluated with (S)-tyrosine-derived β-amino alcohol catalysts, cyclohexanecarboxaldehyde, benzaldehyde, and hexanal display significant differences in both catalytic activity and, more importantly, the sense of chiral induction. This means the same catalyst can produce opposite enantiomers depending on the aldehyde structure [1].

Asymmetric Synthesis Enantioselectivity Chiral Catalysis

Optimal Use Cases for Cyclohexanecarboxaldehyde (CAS 2043-61-0) Based on Evidence-Driven Performance Advantages


Synthesis of Stereodefined Secondary Alcohols via Allylmetal Additions

The high diastereoselectivity (80% de) observed in the addition of 3-bromozinc propenyl esters to cyclohexanecarboxaldehyde makes it the preferred aldehyde for constructing stereochemically defined secondary alcohol motifs where high anti-selectivity is required [1]. In contrast, benzaldehyde yields a non-selective 1:1 mixture, making cyclohexanecarboxaldehyde the superior choice for streamlining purification and maximizing yield of the desired stereoisomer [1].

Mechanistic Studies of Nickel-Catalyzed Cross-Coupling Reactions

Given its unique requirement for a ZnBr₂ co-catalyst to enable efficient arylnickel addition, cyclohexanecarboxaldehyde serves as an ideal mechanistic probe for investigating the elementary steps of nickel-catalyzed reductive couplings [2]. Its use can help delineate between inner-sphere and outer-sphere electron transfer pathways, and its behavior contrasts with other aldehyde classes, making it a valuable tool for catalyst discovery and optimization [2].

Radical-Mediated Polymerizations and Autoxidation Studies

The significantly slower chain termination kinetics (2kt ~7 × 10⁶ M⁻¹ s⁻¹) of cyclohexanecarboxaldehyde relative to benzaldehyde (~2 × 10⁹ M⁻¹ s⁻¹) make it a more controllable monomer or chain transfer agent in radical polymerizations [3]. For example, in the synthesis of poly(vinyl cyclohexanal), its lower termination rate can lead to better control over polymer molecular weight and polydispersity compared to polymers derived from more oxidatively labile aromatic aldehydes [3].

Synthesis of Chiral Building Blocks for Pharmaceutical Intermediates

As an intermediate in the synthesis of drug molecules like Melagatran and Fosinopril, the unique stereochemical and reactivity profile of cyclohexanecarboxaldehyde is essential . The evidence shows that substituting it with a simpler aldehyde would not only alter the yield but could also completely invert the stereochemical outcome of key enantioselective steps, thereby rendering the synthetic route invalid for producing the desired active pharmaceutical ingredient [4].

Technical Documentation Hub

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